molecular formula C17H31BrO4 B14209935 6-Bromohexyl hexyl pentanedioate CAS No. 821015-80-9

6-Bromohexyl hexyl pentanedioate

Cat. No.: B14209935
CAS No.: 821015-80-9
M. Wt: 379.3 g/mol
InChI Key: UHPINZFIRGCFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromohexyl hexyl pentanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromoalkyl group and a hexyl ester group attached to a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromohexyl hexyl pentanedioate typically involves the esterification of hexyl pentanedioate with 6-bromohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. Additionally, the use of automated systems can minimize human error and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromohexyl hexyl pentanedioate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoalkyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ester groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium are commonly used. The reactions are usually performed at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted hexyl pentanedioates, depending on the nucleophile used.

    Oxidation: The major products are hexyl pentanedioic acid and its derivatives.

    Reduction: The major products are hexyl pentanediol and its derivatives.

Scientific Research Applications

6-Bromohexyl hexyl pentanedioate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Bromohexyl hexyl pentanedioate largely depends on the specific application and the target molecule. In general, the bromoalkyl group can act as a reactive site for nucleophilic substitution reactions, allowing the compound to modify other molecules by forming covalent bonds. The ester groups can also participate in hydrolysis or transesterification reactions, leading to the release of hexyl pentanedioic acid or its derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-Bromohexyl hexanoate: Similar in structure but with a shorter ester chain.

    6-Bromohexyl decanoate: Similar in structure but with a longer ester chain.

    6-Bromohexyl octanoate: Similar in structure but with an intermediate ester chain length.

Uniqueness

6-Bromohexyl hexyl pentanedioate is unique due to its specific combination of a bromoalkyl group and a hexyl ester group attached to a pentanedioate backbone. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in various fields of research and industry.

Properties

CAS No.

821015-80-9

Molecular Formula

C17H31BrO4

Molecular Weight

379.3 g/mol

IUPAC Name

5-O-(6-bromohexyl) 1-O-hexyl pentanedioate

InChI

InChI=1S/C17H31BrO4/c1-2-3-4-8-14-21-16(19)11-10-12-17(20)22-15-9-6-5-7-13-18/h2-15H2,1H3

InChI Key

UHPINZFIRGCFQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCC(=O)OCCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.